(4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
The compound 5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that features a furan ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the hydroxy and benzoyl groups through electrophilic aromatic substitution reactions. The pyrrole ring can be synthesized separately and then coupled with the furan derivative using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are often used to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: undergoes various types of chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: Its ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one apart from similar compounds is its combination of functional groups and rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H24N2O5 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4E)-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O5/c1-19-5-2-6-20(15-19)18-36-23-11-9-22(10-12-23)27(32)25-26(24-8-4-14-35-24)31(29(34)28(25)33)17-21-7-3-13-30-16-21/h2-16,26,32H,17-18H2,1H3/b27-25+ |
InChI Key |
VEQXJQPPSMHWGA-IMVLJIQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CO5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CO5)O |
Origin of Product |
United States |
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